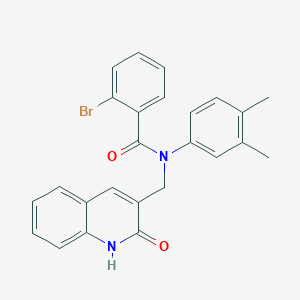
2-bromo-N-(3,4-dimethylphenyl)-N-((2-hydroxyquinolin-3-yl)methyl)benzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-bromo-N-(3,4-dimethylphenyl)-N-((2-hydroxyquinolin-3-yl)methyl)benzamide is a chemical compound that has garnered significant attention from the scientific community due to its potential applications in various fields.
Wirkmechanismus
The mechanism of action of 2-bromo-N-(3,4-dimethylphenyl)-N-((2-hydroxyquinolin-3-yl)methyl)benzamide involves the inhibition of specific enzymes and signaling pathways that are essential for cancer cell survival. The compound has been found to inhibit the activity of histone deacetylases, which are enzymes that play a crucial role in the regulation of gene expression. By inhibiting these enzymes, the compound can induce the expression of genes that promote apoptosis and inhibit cell proliferation.
Biochemical and Physiological Effects:
This compound has been found to have several biochemical and physiological effects. The compound has been shown to induce apoptosis in cancer cells by activating the caspase cascade and inhibiting the activity of anti-apoptotic proteins. Additionally, the compound has been found to inhibit angiogenesis, which is the process by which tumors form new blood vessels to sustain their growth.
Vorteile Und Einschränkungen Für Laborexperimente
One of the primary advantages of using 2-bromo-N-(3,4-dimethylphenyl)-N-((2-hydroxyquinolin-3-yl)methyl)benzamide in lab experiments is its potency and specificity. The compound has been found to be highly effective in inhibiting the growth of cancer cells, while having minimal effects on normal cells. However, one of the limitations of using this compound is its potential toxicity, which can limit its use in vivo.
Zukünftige Richtungen
There are several future directions for the research on 2-bromo-N-(3,4-dimethylphenyl)-N-((2-hydroxyquinolin-3-yl)methyl)benzamide. One potential direction is to further elucidate the mechanism of action of the compound, particularly with regards to its effects on specific signaling pathways and enzymes. Another direction is to explore the potential applications of the compound in other fields, such as neuroscience and infectious diseases. Finally, there is a need for further research on the toxicity and pharmacokinetics of the compound, particularly with regards to its potential use in vivo.
Synthesemethoden
The synthesis of 2-bromo-N-(3,4-dimethylphenyl)-N-((2-hydroxyquinolin-3-yl)methyl)benzamide involves the reaction of 3,4-dimethylbenzoyl chloride with 2-aminomethyl-3-hydroxyquinoline in the presence of triethylamine and dimethylformamide. The resulting compound is then reacted with N-bromosuccinimide to obtain the final product.
Wissenschaftliche Forschungsanwendungen
2-bromo-N-(3,4-dimethylphenyl)-N-((2-hydroxyquinolin-3-yl)methyl)benzamide has been extensively studied for its potential applications in various fields. One of its primary applications is in the field of medicinal chemistry, where it has shown promising results in the treatment of cancer. The compound has been found to inhibit the growth of cancer cells by inducing apoptosis and inhibiting cell proliferation.
Eigenschaften
IUPAC Name |
2-bromo-N-(3,4-dimethylphenyl)-N-[(2-oxo-1H-quinolin-3-yl)methyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H21BrN2O2/c1-16-11-12-20(13-17(16)2)28(25(30)21-8-4-5-9-22(21)26)15-19-14-18-7-3-6-10-23(18)27-24(19)29/h3-14H,15H2,1-2H3,(H,27,29) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GKJUGDRJKZNIPA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)N(CC2=CC3=CC=CC=C3NC2=O)C(=O)C4=CC=CC=C4Br)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H21BrN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
461.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
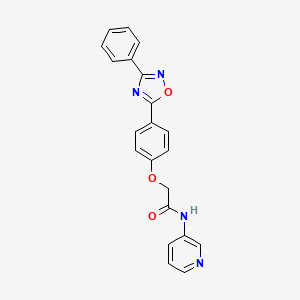
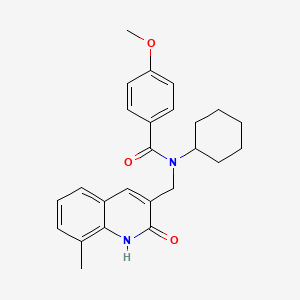
![N-[(2H-1,3-benzodioxol-5-yl)methyl]-3-(2,5-dimethoxyphenyl)-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B7707978.png)
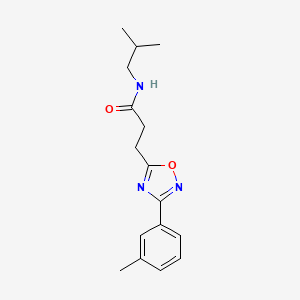
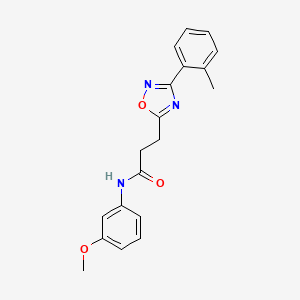
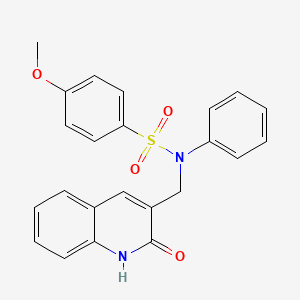


![2-{4-[(butan-2-yl)sulfamoyl]phenoxy}-N-[2-(methylsulfanyl)phenyl]acetamide](/img/structure/B7708031.png)
![N-(1-ethyl-1H-pyrazolo[3,4-b]quinolin-3-yl)-2-(p-tolyloxy)acetamide](/img/structure/B7708042.png)



![4-[1-(3-chloro-4-ethoxybenzenesulfonyl)piperidine-4-carbonyl]morpholine](/img/structure/B7708075.png)
